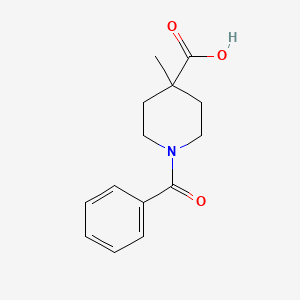![molecular formula C12H10F3NO5 B3034432 3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 174502-41-1](/img/structure/B3034432.png)
3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a useful research compound. Its molecular formula is C12H10F3NO5 and its molecular weight is 305.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Applications
Synthesis Methods : This compound and related structures have been synthesized using various methods. For instance, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active compounds, employs anhydrous solvents to shorten the initial stage of dithiocarbamic acid salt formation (Orlinskii, 1996).
Fluorescence Derivatization : The compound has been utilized in the fluorescence derivatization of amino acids. The derivatized amino acids exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).
Supramolecular Aggregation : Studies have also focused on the molecular-electronic structures and supramolecular aggregation of compounds with similar structures, highlighting their potential in advanced material sciences (Low et al., 2004).
Chemical Properties and Interactions
pKa Determination : The trifluoroacetyl component of the compound has been explored for determining pKa values of acidic and basic trifluoromethyl heterocycles, useful in measuring pH in biological media (Jones et al., 1996; 1997).
Anticancer Activity : Some derivatives have been synthesized and screened for anticancer activity, showing significant in vitro cytotoxicity against various cancer cell lines (Saad & Moustafa, 2011).
Immunological Activity : Derivatives of similar structures have been synthesized for immunological applications, exhibiting potent adjuvant activity for inducing delayed-type hypersensitivity (Fukuda et al., 1981).
Medical and Biological Research
DNA Binding and Antiproliferative Activity : Platinum complexes using alanine-based amino acids with structures akin to the compound of interest have been synthesized, showing moderate cytotoxic activity and marked DNA binding ability (Riccardi et al., 2019).
Antibacterial and Antifungal Activity : Certain derivatives have demonstrated good antibacterial and antifungal activity, making them potential candidates for pharmaceutical applications (Sujatha et al., 2019).
Radiopharmaceutical Applications : Automated synthesis of radiopharmaceuticals for PET imaging, involving similar molecular structures, has been successfully validated under current Good Manufacturing Practices (Luo et al., 2019).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO5/c13-12(14,15)11(19)16-7(4-10(17)18)6-1-2-8-9(3-6)21-5-20-8/h1-3,7H,4-5H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWVNQRHKKYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164467 | |
| Record name | β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174502-41-1 | |
| Record name | β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174502-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[(2,2,2-Trifluoroacetyl)amino]-1,3-benzodioxole-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)
![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)

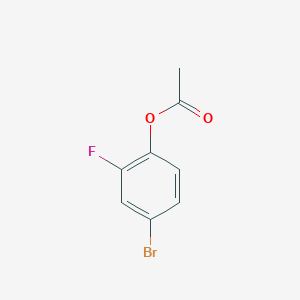

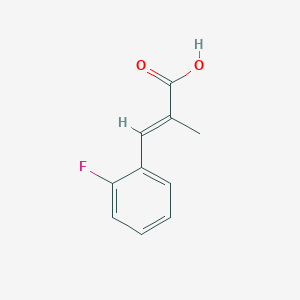

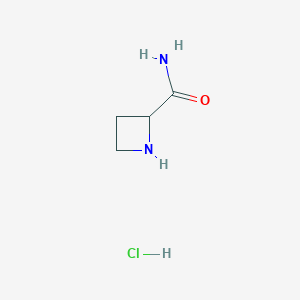
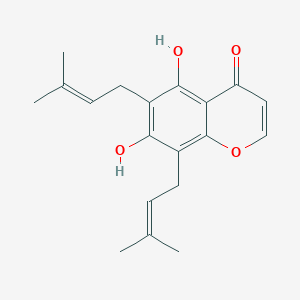
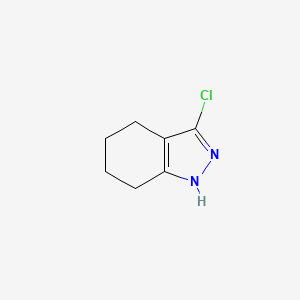
![(E)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B3034370.png)
